

The Structure-Activity Relationship of Pyrimidopyrrolo-quinoxalinedione Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	PPQ-102	
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For Researchers, Scientists, and Drug Development Professionals

The pyrimido-pyrrolo-quinoxalinedione scaffold represents a versatile heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and potential for diverse substitutions have made it a promising framework for the development of potent and selective inhibitors targeting a range of biological entities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this core, with a focus on its application as inhibitors of viral and host-cell targets. We will delve into the quantitative data, experimental methodologies, and the signaling pathways modulated by these compounds.

Core Scaffold and Therapeutic Potential

The pyrimido-pyrrolo-quinoxalinedione core is a rigid, polycyclic structure that provides a robust platform for the spatial orientation of various functional groups. This inherent rigidity can contribute to higher binding affinities and selectivities for their respective targets. Researchers have successfully modified this scaffold to develop inhibitors for targets such as the influenza virus nucleoprotein, protein kinase CK2, and Eph receptor tyrosine kinases, demonstrating its broad therapeutic potential.

Structure-Activity Relationship Analysis



The biological activity of pyrimido-pyrrolo-quinoxalinedione derivatives is highly dependent on the nature and position of substituents on the core structure. The following sections summarize the key SAR findings for different therapeutic targets.

Anti-Influenza Activity: Targeting the Nucleoprotein

A series of pyrimido-pyrrolo-quinoxalinedione (PPQ) analogues have been identified as novel anti-influenza agents that target the viral nucleoprotein (NP). NP is a critical protein for influenza virus replication, making it an attractive target for antiviral drug development.[1][2]

Key Findings:

- Compound PPQ-581 emerged as a lead candidate with an EC50 of 1 μ M in preventing virus-induced cytopathic effects.[1]
- These PPQ analogues exhibit a mechanism of action similar to nucleozin, inducing the aggregation of NP and inhibiting the nuclear export of ribonucleoprotein (RNP) complexes.[1]
 [2]
- Resistance studies have shown that a mutation at position S377G of the nucleoprotein confers resistance to PPQ, indicating a specific binding site.[1]
- Importantly, PPQ inhibitors are effective against nucleozin-resistant strains, and vice-versa, suggesting they target different sites on the nucleoprotein.[1]

Table 1: Anti-Influenza Activity of a Lead Pyrimido-pyrrolo-quinoxalinedione Analogue

Compound	Target	Assay	Activity (EC50)
PPQ-581	Influenza A Virus (H1N1)	Cytopathic Effect Prevention	1 μM[1]

Protein Kinase CK2 Inhibition

Substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have been developed as potent inhibitors of human protein kinase CK2, a key regulator of cell growth,







proliferation, and survival.[3] Overexpression of CK2 is implicated in various cancers, making it a valuable therapeutic target.[4][5][6][7][8]

Key SAR Observations:

- The 4-aminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid scaffold is a crucial pharmacophore for CK2 inhibition.
- Substitution on the phenylamino moiety significantly influences inhibitory potency. A chlorosubstitution at the meta-position (compound 1c) resulted in the most potent inhibitor with an IC50 of 49 nM.[3]
- The presence of a carboxylic acid group at the 3-position of the quinoxaline ring appears to be important for activity.

Table 2: SAR of Substituted Phenylaminopyrrolo[1,2-a]quinoxaline-Carboxylic Acid Derivatives as CK2 Inhibitors



Compound	R	IC50 (nM)[3]
1a	Н	>10000
1b	2-Cl	110
1c	3-Cl	49
1d	4-Cl	120
1e	3-Br	70
1f	4-Br	160
1g	3-I	130
1h	4-1	250
1i	3-CH3	500
1j	4-CH3	800
1k	3-OCH3	600
11	4-OCH3	>10000
1m	3-CF3	150
1n	4-CF3	300
10	3,4-diCl	90

Eph Tyrosine Kinase Inhibition

Pyrrolo[3,2-b]quinoxaline derivatives have been designed as inhibitors of Eph receptor tyrosine kinases, which play a role in cancer development and progression.[9][10][11][12][13] These inhibitors can be classified as type I, type I1/2, and type II, based on their binding mode to the kinase domain.

Key SAR Insights:

The pyrrolo[3,2-b]quinoxaline scaffold effectively occupies the ATP binding site of the kinase.
 [12][13]



- Modifications to the scaffold have led to the development of highly potent type II inhibitors
 that bind to the inactive "DFG-out" conformation of the kinase.[10][12]
- Compound 7m, a type II inhibitor, exhibited a very slow unbinding rate, which is a desirable characteristic for drug candidates.[10]
- In vivo studies with compound 11d, a type I1/2 inhibitor, demonstrated good efficacy in a human breast cancer xenograft model.[10]

Table 3: In Vitro Affinity of Pyrrolo[3,2-b]quinoxaline Derivatives for Eph Kinases

Compound	Туре	EphA3 (ΔTm °C) [12]	EphB4 (EC50 nM) [12]
1	Type I	11.2	300
2	Туре І	14.3	30
8a	Type II	17.3	10
8b	Type II	19.3	5
11d	Type I1/2	-	20
7b	Type II	-	8
7g	Type II	-	3

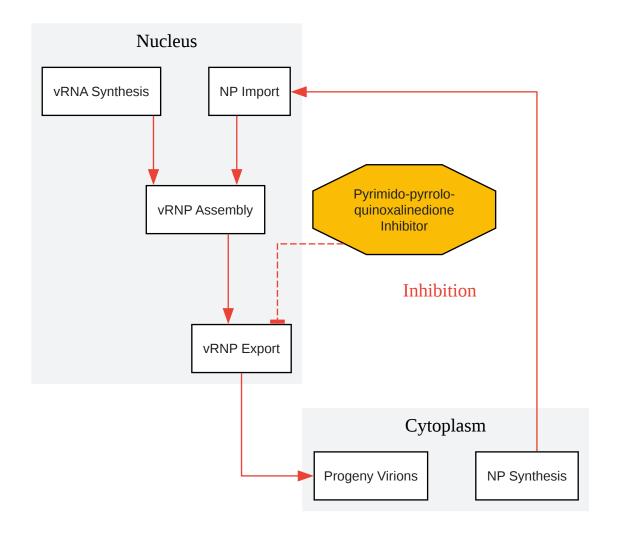
Experimental Protocols General Synthesis of the Pyrimido-pyrroloquinoxalinedione Core

The synthesis of the pyrimido-pyrrolo-quinoxalinedione scaffold typically involves a multi-step process. A representative synthetic route is outlined below. The specific details for the synthesis of the anti-influenza PPQ analogues can be found in the work by Lin et al. (2015).[1]

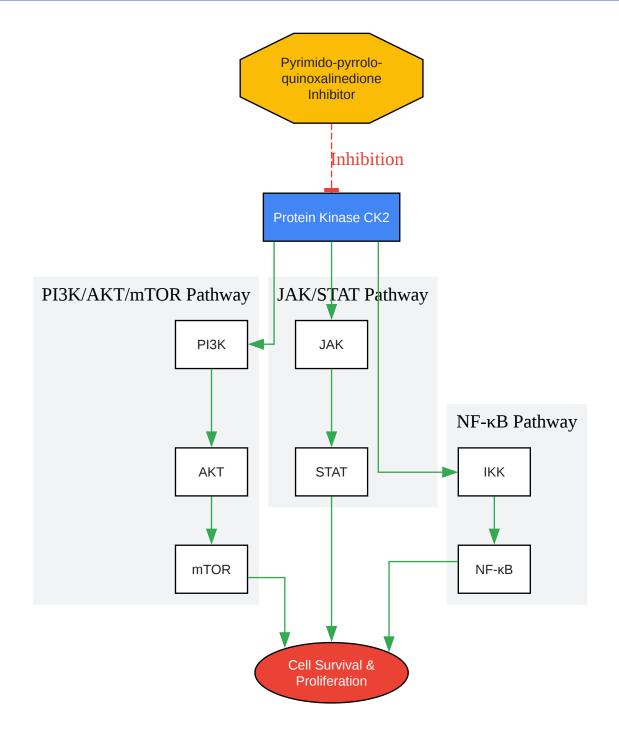
Experimental Workflow for Synthesis



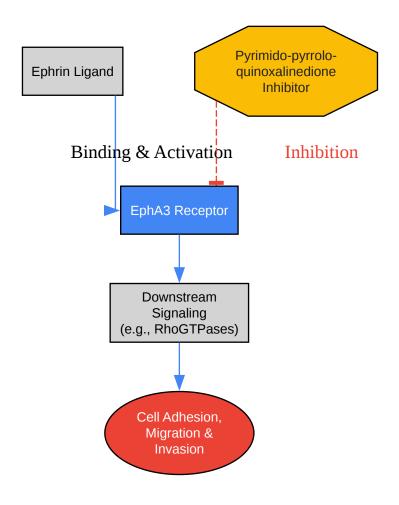












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